molecular formula C8H10N2O2 B098566 3,6-Dimethyl-2-nitroaniline CAS No. 15540-85-9

3,6-Dimethyl-2-nitroaniline

Cat. No.: B098566
CAS No.: 15540-85-9
M. Wt: 166.18 g/mol
InChI Key: DOEMKIFSRKILHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethyl-2-nitroaniline is an aromatic amine with the molecular formula C8H10N2O2. It is characterized by the presence of two methyl groups and a nitro group attached to the benzene ring. This compound is of significant interest due to its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dimethyl-2-nitroaniline can be synthesized through the nitration of 3,6-dimethylaniline. The nitration process typically involves the reaction of 3,6-dimethylaniline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the nitration reaction is conducted in a series of reactors. This method allows for better control over reaction parameters and yields a higher purity product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the final compound.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 3,6-dimethyl-1,2-diaminobenzene. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon, or chemical reductants like iron and hydrochloric acid.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating effect of the methyl groups. This makes the aromatic ring more reactive towards electrophiles.

    Oxidation: Although less common, oxidation reactions can convert the amino group to a nitro group or other oxidized forms.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst, iron with hydrochloric acid.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides, and nitro compounds.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 3,6-Dimethyl-1,2-diaminobenzene.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Oxidized forms of the aromatic amine.

Scientific Research Applications

3,6-Dimethyl-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic amines.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: this compound is utilized in the production of agrochemicals, antioxidants, and corrosion inhibitors.

Comparison with Similar Compounds

    2-Nitroaniline: Similar structure but with the nitro group at the ortho position.

    4-Nitroaniline: Nitro group at the para position, commonly used in dye synthesis.

    2,4-Dimethyl-6-nitroaniline: Another dimethyl-nitroaniline isomer with different substitution patterns.

Uniqueness: 3,6-Dimethyl-2-nitroaniline is unique due to the specific positioning of its methyl and nitro groups, which influence its reactivity and applications. The presence of two methyl groups enhances its electron-donating properties, making it more reactive in electrophilic substitution reactions compared to its mono-methylated counterparts.

Properties

IUPAC Name

3,6-dimethyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-4-6(2)8(7(5)9)10(11)12/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEMKIFSRKILHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401039
Record name 3,6-dimethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15540-85-9
Record name 3,6-dimethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dimethyl-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
3,6-Dimethyl-2-nitroaniline
Reactant of Route 3
Reactant of Route 3
3,6-Dimethyl-2-nitroaniline
Reactant of Route 4
Reactant of Route 4
3,6-Dimethyl-2-nitroaniline
Reactant of Route 5
3,6-Dimethyl-2-nitroaniline
Reactant of Route 6
3,6-Dimethyl-2-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.